molecular formula C12H18O B7862566 3-(3-Methylphenyl)-3-pentanol CAS No. 76481-36-2

3-(3-Methylphenyl)-3-pentanol

Cat. No.: B7862566
CAS No.: 76481-36-2
M. Wt: 178.27 g/mol
InChI Key: HHOACUYWXZHSKC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-pentanol is an organic compound with the molecular formula C12H18O It is a secondary alcohol characterized by a phenyl group substituted with a methyl group at the third position and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-3-pentanol typically involves the Grignard reaction. One common method is the reaction of 3-methylbenzyl chloride with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with pentanal to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form hydrocarbons. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: 3-(3-Methylphenyl)-3-pentanone.

    Reduction: 3-(3-Methylphenyl)pentane.

    Substitution: 3-(3-Methylphenyl)-3-pentyl chloride or bromide.

Scientific Research Applications

3-(3-Methylphenyl)-3-pentanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

    3-Methylphenylmethanol: Similar structure but with a shorter carbon chain.

    3-Methylphenylpropanol: Differing by the length of the carbon chain.

    3-Methylphenylbutanol: Another homolog with a different carbon chain length.

Uniqueness: 3-(3-Methylphenyl)-3-pentanol is unique due to its specific carbon chain length and the position of the methyl group on the phenyl ring

Properties

IUPAC Name

3-(3-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOACUYWXZHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295100
Record name α,α-Diethyl-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76481-36-2
Record name α,α-Diethyl-3-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76481-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Diethyl-3-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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